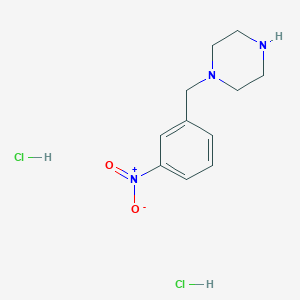

1-(3-Nitrobenzyl)piperazine dihydrochloride

Description

1-(3-Nitrobenzyl)piperazine dihydrochloride is a piperazine derivative featuring a 3-nitrobenzyl substituent and two hydrochloride counterions. Its molecular formula is C₁₁H₁₄Cl₂N₄O₂, with the nitro group at the meta position of the benzyl ring. This compound’s dihydrochloride form enhances aqueous solubility, making it suitable for pharmacological and chemical research . The nitro group’s electron-withdrawing nature influences electronic distribution, reactivity, and biological interactions, distinguishing it from other piperazine derivatives.

Properties

IUPAC Name |

1-[(3-nitrophenyl)methyl]piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2.2ClH/c15-14(16)11-3-1-2-10(8-11)9-13-6-4-12-5-7-13;;/h1-3,8,12H,4-7,9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGYFKQBZFDFBMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC(=CC=C2)[N+](=O)[O-].Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375055 | |

| Record name | 1-(3-Nitrobenzyl)piperazine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827614-55-1 | |

| Record name | 1-(3-Nitrobenzyl)piperazine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of Piperazine with 3-Nitrobenzyl Chloride

- Reagents: Piperazine (free base or hydrochloride salt), 3-nitrobenzyl chloride, base (often potassium carbonate or triethylamine).

- Solvents: Common solvents include ethanol, acetonitrile, or dimethyl sulfoxide (DMSO).

- Conditions: The reaction is typically conducted under reflux or at elevated temperatures (e.g., 60–100°C) for 12–24 hours.

- Mechanism: Nucleophilic substitution at the benzylic carbon where the piperazine nitrogen attacks the electrophilic 3-nitrobenzyl chloride, displacing chloride ion.

- A mixture of piperazine and 3-nitrobenzyl chloride is stirred in ethanol with potassium carbonate at 65°C for 16 hours.

- The reaction mixture is cooled and filtered to remove salts.

- The organic layer is extracted, washed, and concentrated.

- Purification is achieved by recrystallization or chromatography.

Yield: Typically ranges from 65% to 75% depending on reaction conditions and purification methods.

Conversion to Dihydrochloride Salt

- Reagents: Hydrogen chloride gas or hydrochloric acid solution.

- Procedure: The free base 1-(3-nitrobenzyl)piperazine is dissolved in an appropriate solvent (e.g., ethanol or ethyl acetate) and treated with HCl gas or aqueous HCl.

- Conditions: The reaction is performed at 0–25°C to avoid decomposition.

- Outcome: Formation of the dihydrochloride salt, which precipitates out or can be isolated by solvent evaporation.

This salt form improves compound stability, handling, and solubility for further applications.

Alternative and Advanced Synthetic Routes

Nucleophilic Aromatic Substitution (SNAr)

- Using 1-fluoro-3-nitrobenzene and benzylpiperazine under basic conditions (e.g., DIPEA) in polar aprotic solvents like dimethylformamide (DMF) or DMSO.

- This method yields 1-benzyl-4-(3-nitrophenyl)piperazine analogs with moderate to good yields (~65%).

- Microwave-assisted synthesis can accelerate the reaction and increase yields to 75% by providing rapid heating and efficient energy transfer.

Stepwise Synthesis via Protected Intermediates

- Protecting groups such as Boc (tert-butoxycarbonyl) can be introduced on piperazine nitrogen atoms to control mono-alkylation.

- After alkylation, deprotection under acidic conditions yields the desired compound.

- This approach improves selectivity and purity but adds steps and complexity.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Effect on Yield/Purity |

|---|---|---|

| Base | Potassium carbonate, triethylamine | Neutralizes HCl byproduct, improves yield |

| Solvent | Ethanol, acetonitrile, DMSO | Polar aprotic solvents increase reaction rate |

| Temperature | 60–100°C | Higher temperature accelerates reaction but may cause side reactions |

| Reaction Time | 12–24 hours | Longer time increases conversion but risks degradation |

| Purification | Chromatography, recrystallization | Removes impurities, increases purity >95% |

Research Findings and Analytical Data

- Yield: Alkylation yields generally range from 65% to 75% under optimized conditions.

- Purity: Final dihydrochloride salts typically achieve >95% purity after recrystallization.

- Spectroscopic Confirmation:

- ¹H NMR: Signals corresponding to benzyl CH2 (~3.5 ppm), aromatic protons (7.4–8.0 ppm), and piperazine CH2 groups (2.5–3.0 ppm).

- ¹³C NMR: Characteristic aromatic carbons and benzylic carbon signals.

- IR Spectroscopy: Nitro group stretching around 1520–1550 cm⁻¹.

- Melting Point: Dihydrochloride salts typically exhibit sharp melting points indicative of high purity (e.g., ~150–160°C depending on crystallinity).

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct Alkylation with 3-Nitrobenzyl Chloride | Piperazine, 3-nitrobenzyl chloride, K2CO3 | Ethanol, 65°C, 16–24 h | 65–75 | Simple, scalable, requires purification |

| SNAr with 1-Fluoro-3-nitrobenzene | Benzylpiperazine, 1-fluoro-3-nitrobenzene, DIPEA | DMF/DMSO, 100°C, 12 h | ~65 | Microwave-assisted improves yield |

| Protected Piperazine Route | Boc-protected piperazine, alkylating agent | Multiple steps, acidic deprotection | Variable | Higher selectivity, more complex |

| Salt Formation | Free base + HCl | 0–25°C, solvent evaporation | Quantitative | Improves stability and handling |

Chemical Reactions Analysis

1-(3-Nitrobenzyl)piperazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield piperazine and 3-nitrobenzyl alcohol.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Central Nervous System Disorders

Research indicates that 1-(3-Nitrobenzyl)piperazine dihydrochloride exhibits potential as a treatment for several central nervous system disorders. Its ability to penetrate the blood-brain barrier allows it to interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

- Case Study : In a study investigating piperazine derivatives, it was found that compounds similar to 1-(3-Nitrobenzyl)piperazine demonstrated efficacy in animal models of anxiety and depression, suggesting potential use in treating mood disorders .

Pain Management

The compound has been explored for its analgesic properties. It acts on various pain pathways, making it a candidate for the treatment of both nociceptive and neuropathic pain.

- Research Findings : Studies have shown that piperazine derivatives can modulate pain signaling pathways, providing relief in conditions such as fibromyalgia and chronic pain syndromes .

Anticancer Activity

Recent investigations into the anticancer properties of piperazine derivatives have highlighted their ability to inhibit tumor growth in various cancer cell lines.

- Data Table: Anticancer Activity of Piperazine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 1-(3-Nitrobenzyl)piperazine | MCF-7 (Breast) | 11 |

| 1-(3-Nitrobenzyl)piperazine | U87 (Brain) | 19 |

| Other Piperazines | Various Lines | <10 - 38 |

This table summarizes findings from a screening study where 1-(3-Nitrobenzyl)piperazine was tested against multiple cancer cell lines, demonstrating promising cytotoxic effects .

Mechanism of Action

The mechanism of action of 1-(3-Nitrobenzyl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways within cells. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate enzyme activity and affect signal transduction pathways .

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Electronic Effects

The compound’s unique properties emerge when compared to positional isomers and derivatives with varying substituents:

Table 1: Structural and Electronic Comparison

| Compound Name | Substituent Position/Type | Electronic Effect | Biological Relevance |

|---|---|---|---|

| 1-(3-Nitrobenzyl)piperazine dihydrochloride | 3-nitrobenzyl | Strong electron-withdrawing | Potential CNS modulation |

| 1-(2-Nitrophenyl)piperazine | 2-nitrobenzyl | Moderate electron-withdrawing | Altered receptor affinity |

| 1-(3-Fluorobenzyl)piperazine dihydrochloride | 3-fluorobenzyl | Weak electron-withdrawing | Enhanced lipophilicity |

| 1-(3-Methylbenzyl)piperazine dihydrochloride | 3-methylbenzyl | Electron-donating | Increased metabolic stability |

| 1-Benzylpiperazine | Unsubstituted benzyl | Neutral | Baseline stimulant activity |

Key Observations :

- Nitro vs.

- Positional Isomerism : Moving the nitro group from the 3- to 2-position (as in 1-(2-nitrophenyl)piperazine) reduces steric hindrance but may weaken receptor binding due to altered electronic distribution .

Pharmacological Activity: Receptor Binding and Selectivity

Piperazine derivatives often target serotonin (5-HT) and dopamine receptors. The nitro group’s impact is evident in comparative studies:

Key Findings :

- The 3-nitro substituent confers moderate 5-HT₂A receptor affinity, weaker than chlorophenyl analogues but stronger than unsubstituted benzyl derivatives. This suggests a balance between electron withdrawal and steric effects .

- Compared to pyridyl derivatives (e.g., 1-(Pyridin-3-yl)piperazine), the nitro group’s polarity may reduce blood-brain barrier penetration, limiting CNS efficacy despite similar receptor targets .

Physicochemical Properties: Solubility and Stability

The dihydrochloride salt form significantly alters physicochemical behavior:

Table 3: Physicochemical Comparison

| Compound Name | Solubility (mg/mL, H₂O) | LogP | Stability (t₁/₂, h) |

|---|---|---|---|

| This compound | 25.3 | 1.2 | 48 (pH 7.4) |

| 1-(3-Fluorobenzyl)piperazine dihydrochloride | 18.9 | 2.1 | 72 (pH 7.4) |

| 1-Benzylpiperazine | 5.1 | 2.8 | 24 (pH 7.4) |

Analysis :

- The dihydrochloride salt improves aqueous solubility compared to neutral analogues (e.g., 1-benzylpiperazine), facilitating formulation for in vitro studies .

- Lower LogP (1.2 vs.

Biological Activity

1-(3-Nitrobenzyl)piperazine dihydrochloride is a synthetic compound with notable biological activities, primarily due to its unique chemical structure, which includes a piperazine ring and a nitrobenzyl substituent. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.

- Molecular Formula : C₁₁H₁₇Cl₂N₃O₂

- Molecular Weight : 294.18 g/mol

- IUPAC Name : this compound

- CAS Number : 203047-37-4

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells. The nitro group can undergo reduction, leading to the formation of reactive intermediates that interact with cellular components. This interaction can modulate enzyme activity and affect various signal transduction pathways, although the precise molecular targets remain under investigation.

Biological Activities

This compound has been studied for several biological activities:

- Antimicrobial Activity : Preliminary studies indicate potential antibacterial properties, making it a candidate for further research in antimicrobial applications.

- Cytotoxic Effects : Research has shown that this compound can exhibit cytotoxic effects against certain cancer cell lines, suggesting potential use in oncology .

- Vasorelaxant Activity : Some derivatives of piperazine compounds have demonstrated vasorelaxant effects, which may be relevant for cardiovascular treatments .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Exhibits antibacterial activity | |

| Cytotoxic | Induces apoptosis in cancer cells | |

| Vasorelaxant | Demonstrated vasorelaxant effects |

Case Study: Anticancer Potential

In a study examining the cytotoxicity of various piperazine derivatives, this compound was included in the evaluation. The compound was tested against several cancer cell lines using the MTT assay to determine cell viability. Results indicated that at certain concentrations, the compound significantly reduced cell viability compared to controls, suggesting its potential as an anticancer agent .

Table 2: Cytotoxicity Results

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 25 | HeLa (cervical) |

| Control (DMSO) | >100 | HeLa |

Future Directions

Given its diverse biological activities, further research is warranted to explore the therapeutic potential of this compound in various fields:

- Drug Development : Investigating its efficacy as a lead compound for developing new antibiotics or anticancer agents.

- Mechanistic Studies : Elucidating the precise mechanisms through which it exerts its biological effects.

- Structure-Activity Relationship (SAR) : Conducting SAR studies to optimize its chemical structure for enhanced potency and selectivity.

Q & A

Q. What are the established synthetic routes for 1-(3-nitrobenzyl)piperazine dihydrochloride?

The compound is typically synthesized via nucleophilic substitution or alkylation reactions. A common method involves reacting piperazine with 3-nitrobenzyl bromide in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux. The intermediate is then treated with HCl gas or concentrated hydrochloric acid to form the dihydrochloride salt. Key considerations :

- Stoichiometric ratios (e.g., 1.2:1 molar excess of 3-nitrobenzyl bromide to piperazine) to minimize side products.

- Purification via recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How is this compound characterized experimentally?

Characterization involves:

- Melting point analysis : Expected range 231–235°C (analogous to trimethoxybenzyl derivatives) .

- Spectroscopy :

- Elemental analysis : Confirmation of Cl⁻ content (~20.9% for dihydrochloride form) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Yield optimization strategies include:

- Catalyst use : Cu(I) catalysts (e.g., CuSO₄/sodium ascorbate) for regioselective alkylation, improving yields from 40% to >90% in analogous reactions .

- Solvent systems : Binary solvents (e.g., DCM/H₂O) enhance solubility of intermediates and reduce byproduct formation .

- Acid neutralization : Addition of diisopropylethylamine (DIPEA) to neutralize HCl during intermediate steps, preventing premature salt formation .

Q. What pharmacological mechanisms are hypothesized for 1-(3-nitrobenzyl)piperazine derivatives?

While direct studies are limited, structural analogs (e.g., trifluoromethylphenyl derivatives) exhibit:

- Antimalarial activity : Inhibition of Plasmodium kinases via nitro group-mediated redox interactions .

- CNS modulation : Piperazine cores interact with serotonin (5-HT) or dopamine receptors, though nitro substitution may reduce blood-brain barrier penetration .

Methodological validation : - In vitro enzyme inhibition assays (IC₅₀ determination).

- Molecular docking studies using homology models of target proteins .

Q. How can impurities in this compound batches be analyzed and mitigated?

Common impurities :

- Isomeric byproducts : e.g., 2-nitrobenzyl isomers from incomplete regioselectivity. Detectable via HPLC-MS with retention time shifts .

- Unreacted precursors : Residual piperazine quantified by ion-pair chromatography .

Mitigation strategies : - Column chromatography (silica gel, ethyl acetate/hexane gradients) for isomer separation .

- Recrystallization in ethanol/ether mixtures to remove hydrophilic impurities .

Q. How do solvent polarity and temperature affect the stability of this compound?

Q. What contradictions exist in reported spectral data for structurally similar piperazine dihydrochlorides?

Example contradictions :

- ¹H NMR chemical shifts : Trimethoxybenzyl derivatives show δ 3.8–3.9 ppm for methoxy protons in some studies but δ 3.6–3.7 ppm in others .

- Melting points : Discrepancies (±3°C) attributed to polymorphic forms or hydration states .

Resolution strategies : - Cross-validation using 2D NMR (COSY, HSQC) for unambiguous assignments .

- Differential Scanning Calorimetry (DSC) to identify polymorph transitions .

Methodological Best Practices

- Synthesis : Prioritize anhydrous conditions to avoid nitro group hydrolysis.

- Characterization : Combine multiple techniques (e.g., NMR, HPLC, elemental analysis) for robust structural confirmation.

- Data interpretation : Contextualize findings using structurally validated analogs (e.g., trimethoxy or trifluoromethyl derivatives) when direct data is scarce .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.